2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

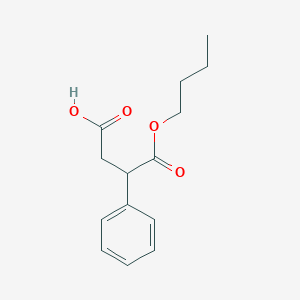

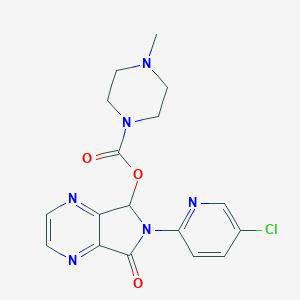

The compound 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide is a derivative of indole, a heterocyclic structure that is a core component of many natural and synthetic compounds with diverse biological activities. The presence of the benzyloxy substituent suggests potential modifications to the molecule's chemical and physical properties, as well as its biological activity.

Synthesis Analysis

The synthesis of indolylacetamide derivatives can be achieved through various methods. One approach is the palladium-catalyzed tandem intramolecular oxy/amino-palladation followed by isocyanide insertion, as described in the synthesis of 2-benzofuranyl/indolylacetamides . This method proceeds without the need for an oxidant or ligand and is carried out under mild conditions, which could potentially be adapted for the synthesis of 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide.

Molecular Structure Analysis

The molecular structure of indolylacetamides is characterized by the indole ring system and the acetamide moiety. The indole ring provides a planar aromatic system that can engage in π-π interactions, while the acetamide group can participate in hydrogen bonding. The benzyloxy group in the compound of interest would likely influence the molecule's electronic distribution and steric hindrance, affecting its reactivity and binding properties.

Chemical Reactions Analysis

Indolylacetamides can undergo various chemical reactions, including condensation reactions as seen in the synthesis of benzodiazepine derivatives . The reactivity of the acetamide group and the indole nitrogen atom can lead to the formation of diverse heterocyclic compounds with potential pharmacological activities. The specific chemical reactions of 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide would depend on the functional groups present and the reaction conditions employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of indolylacetamides are influenced by their molecular structure. The presence of the indole ring confers a degree of lipophilicity, while the acetamide group contributes to the compound's solubility and hydrogen bonding capacity. The benzyloxy group in the compound of interest would further modulate these properties, potentially affecting its solubility, melting point, and stability. The antibacterial activity of related compounds suggests that 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide may also possess biological properties worth investigating .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis of Indol-3-yl-oxoacetamides : A series of indol-3-yl-oxoacetamides, including derivatives similar to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, was synthesized, showing potent and selective ligand properties for cannabinoid receptor type 2. This indicates potential in cannabinoid-related research and therapeutic applications (Moldovan et al., 2017).

Nrf2 Activators : Compounds structurally related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide demonstrated potent antioxidant capacity and neuroprotective effects against oxidative stress, indicating their utility in studying and potentially treating neurodegenerative diseases (Pachón-Angona et al., 2019).

Anti-inflammatory and Antimicrobial Applications

Anti-inflammatory Agents : Indoline derivatives, including 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, were found to have significant anti-inflammatory activity, suggesting a role in the development of new anti-inflammatory drugs (Rehman et al., 2022).

Antimicrobial and Antioxidant Agents : Benzodiazepines bearing indole moieties, closely related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, showed potent antimicrobial and antioxidant activities, which could be relevant in the development of new antimicrobial and antioxidant agents (Naraboli & Biradar, 2017).

Anxiolytic and Anticonvulsant Effects

Anxiolytic Activity : Derivatives of 2-oxyindolin-3-glyoxylic acid, structurally similar to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, were confirmed to have anxiolytic effects, indicating potential in the study of anxiety disorders (Lutsenko et al., 2013).

Anticonvulsant Properties : Indoline derivatives related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide were evaluated for anticonvulsant activities, suggesting their potential in epilepsy research and treatment (Nath et al., 2021).

Synthesis and Structural Analysis

- Synthesis and Characterization : The synthesis and characterization of compounds structurally related to 2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide have been extensively studied, providing insights into their chemical properties and potential applications in various fields (Laban et al., 2023).

Safety And Hazards

This would include information about the compound’s toxicity, flammability, and other hazards. It would also discuss how to handle and store the compound safely.

Zukünftige Richtungen

This would discuss potential future research directions involving the compound. This could include potential applications of the compound, modifications that could be made to its structure to improve its properties, or new reactions that it could be used in.

I hope this general information is helpful. If you have more specific questions about any of these topics, feel free to ask!

Eigenschaften

IUPAC Name |

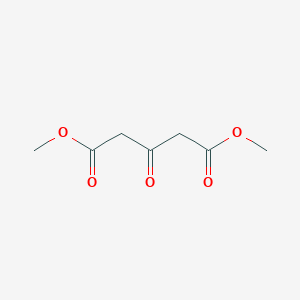

2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFVFKZXCLCZAIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641037 |

Source

|

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide | |

CAS RN |

22424-62-0 |

Source

|

| Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.